molecular formula C8H8FNO2 B8053153 1-(5-Fluoro-6-methoxypyridin-3-YL)ethanone

1-(5-Fluoro-6-methoxypyridin-3-YL)ethanone

Cat. No.: B8053153
M. Wt: 169.15 g/mol
InChI Key: XNKOGQLQPURKSY-UHFFFAOYSA-N
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Description

1-(5-Fluoro-6-methoxypyridin-3-yl)ethanone is a chemical compound with the molecular formula C8H8FNO2 and a molecular weight of 169.15 g/mol . It is characterized by the presence of a fluorine atom and a methoxy group attached to a pyridine ring, along with an ethanone group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 1-(5-Fluoro-6-methoxypyridin-3-yl)ethanone can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Fluoro-6-methoxypyridin-3-yl)ethanone undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Fluoro-6-methoxypyridin-3-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-6-methoxypyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group on the pyridine ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

1-(5-Fluoro-6-methoxypyridin-3-yl)ethanone can be compared with other similar compounds, such as:

These similar compounds highlight the unique properties and applications of this compound, particularly in its use as an intermediate in organic synthesis and its potential therapeutic properties.

Properties

IUPAC Name

1-(5-fluoro-6-methoxypyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5(11)6-3-7(9)8(12-2)10-4-6/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKOGQLQPURKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(N=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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